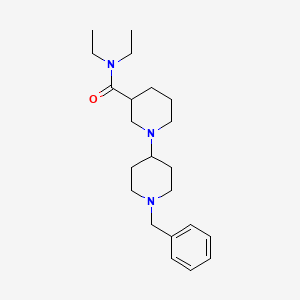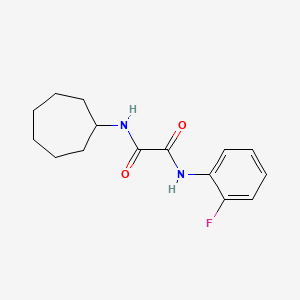![molecular formula C25H16ClN3O2 B5160387 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide](/img/structure/B5160387.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide, also known as OC000459, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective TLR7/8 antagonists, which have been found to modulate the immune system's response to various diseases.
作用機序
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide works by selectively blocking the Toll-like receptor 7 and 8 (TLR7/8), which are involved in the recognition of viral and bacterial RNA. By blocking TLR7/8, this compound reduces the activation of immune cells, such as dendritic cells and macrophages, which are responsible for initiating and maintaining the inflammatory response.
Biochemical and Physiological Effects
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to reduce the activation of immune cells, such as dendritic cells and macrophages, which are responsible for initiating and maintaining the inflammatory response.
実験室実験の利点と制限
One advantage of using N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide in lab experiments is its selectivity for TLR7/8, which allows for a more targeted approach in modulating the immune response. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on the immune system.
将来の方向性
There are several future directions for the research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide. One direction is to further investigate its potential as a treatment for autoimmune diseases, such as lupus, psoriasis, and rheumatoid arthritis. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on the immune system. Another direction is to explore its potential as an antiviral agent against other viruses, such as influenza and Zika virus. Finally, the development of more potent and selective TLR7/8 antagonists could lead to the discovery of new therapeutic agents for the treatment of various diseases.
In conclusion, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide is a synthetic compound with potential therapeutic applications. Its anti-inflammatory and immunomodulatory effects make it a promising treatment for autoimmune diseases and viral infections. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成法
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide involves the reaction of 2-chloro-5-nitropyridine with 2-aminophenol to form 2-chloro-5-(2-hydroxyphenyl)pyridine. This intermediate is then reacted with 2-bromo-4'-chlorobiphenyl in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to produce high yields with minimal impurities.
科学的研究の応用
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases, such as lupus, psoriasis, and rheumatoid arthritis. Additionally, it has been shown to have antiviral activity against various viruses, including HIV, hepatitis B, and hepatitis C.
特性
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O2/c26-20-13-12-19(25-29-23-22(31-25)7-4-14-27-23)15-21(20)28-24(30)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-15H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUQZQTHOPEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5160304.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5160316.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5160323.png)

![2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5160346.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5160363.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5160372.png)
![diethyl 5-{[(2-furoylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5160380.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160403.png)
![2-methoxy-5-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B5160405.png)
amine hydrochloride](/img/structure/B5160409.png)